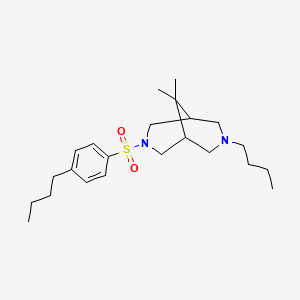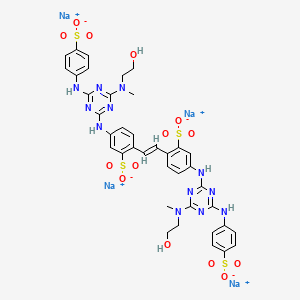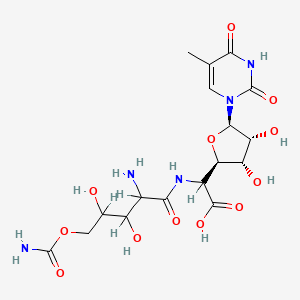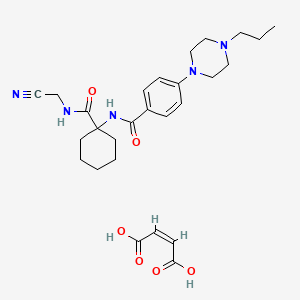
Balicatib maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Balicatib maleate is a compound known for its role as a selective inhibitor of the osteoclastic enzyme cathepsin K. Cathepsin K is a cysteine protease that is highly expressed by osteoclasts and is responsible for the degradation of type I collagen, a major component of the bone matrix. This compound has been investigated for its potential in treating osteoporosis and other bone-related disorders .
Preparation Methods
The synthesis of balicatib maleate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Chemical Reactions Analysis
Balicatib maleate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a model compound to study the inhibition of cysteine proteases.
Biology: It is used to investigate the role of cathepsin K in bone metabolism and other physiological processes.
Medicine: It has been investigated for its potential in treating osteoporosis and other bone-related disorders.
Industry: It is used in the development of new therapeutic agents targeting cathepsin K.
Mechanism of Action
Balicatib maleate exerts its effects by selectively inhibiting cathepsin K. This enzyme is responsible for the degradation of type I collagen in the bone matrix. By inhibiting cathepsin K, this compound reduces bone resorption and increases bone formation. The molecular targets and pathways involved include the binding of this compound to the active site of cathepsin K, preventing its enzymatic activity .
Comparison with Similar Compounds
Balicatib maleate is unique among cathepsin K inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:
Odanacatib: Another cathepsin K inhibitor that has been investigated for the treatment of osteoporosis.
Relacatib: A cathepsin K inhibitor that has been studied for its potential in treating metabolic bone disorders.
This compound’s unique properties make it a valuable compound for scientific research and therapeutic development.
Properties
CAS No. |
843609-18-7 |
|---|---|
Molecular Formula |
C27H37N5O6 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C23H33N5O2.C4H4O4/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24;5-3(6)1-2-4(7)8/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
JFRMJUKQMPDVEF-BTJKTKAUSA-N |
Isomeric SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione](/img/structure/B12742711.png)



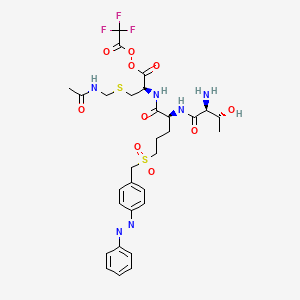

![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)
